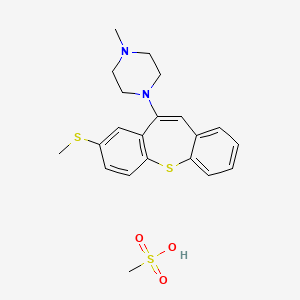

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate

Descripción

Propiedades

Número CAS |

31695-89-3 |

|---|---|

Fórmula molecular |

C21H26N2O3S3 |

Peso molecular |

450.6 g/mol |

Nombre IUPAC |

methanesulfonic acid;1-methyl-4-(3-methylsulfanylbenzo[b][1]benzothiepin-5-yl)piperazine |

InChI |

InChI=1S/C20H22N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,13-14H,9-12H2,1-2H3;1H3,(H,2,3,4) |

Clave InChI |

WNONNLZSVVNADW-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate involves several steps. The key intermediate, 10,11-dihydrodibenzo[b,f]thiepine, is synthesized first. This intermediate is then functionalized with methylthio and 4-methylpiperazin-1-yl groups at positions 8 and 10, respectively . The final step involves the formation of the methanesulfonate salt .

Análisis De Reacciones Químicas

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylthio group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate has several scientific research applications:

Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.

Biology: Employed in research to understand the role of serotonin receptors in various biological processes.

Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.

Mecanismo De Acción

The compound exerts its effects by antagonizing serotonin receptors in the central nervous system. It binds to 5-HT2 and 5-HT1 receptors, preventing serotonin from activating these receptors . This blockade leads to various pharmacological effects, including the modulation of mood, perception, and cognition . The compound also affects dopamine receptors, contributing to its antipsychotic properties .

Comparación Con Compuestos Similares

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate is unique due to its high affinity for multiple serotonin receptor subtypes. Similar compounds include:

Methiothepin maleate: A maleate salt of methiothepin with similar pharmacological properties.

Other dibenzothiepines: Compounds with similar core structures but different substituents, affecting their receptor affinity and pharmacological effects.

These compounds share some pharmacological properties but differ in their receptor selectivity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.